1-(Azetidin-3-YL)-4,4-difluoropiperidine 1-(Azetidin-3-YL)-4,4-difluoropiperidine
Brand Name: Vulcanchem
CAS No.: 1257293-83-6
VCID: VC0110426
InChI: InChI=1S/C8H14F2N2/c9-8(10)1-3-12(4-2-8)7-5-11-6-7/h7,11H,1-6H2
SMILES: C1CN(CCC1(F)F)C2CNC2
Molecular Formula: C8H14F2N2
Molecular Weight: 176.211

1-(Azetidin-3-YL)-4,4-difluoropiperidine

CAS No.: 1257293-83-6

Cat. No.: VC0110426

Molecular Formula: C8H14F2N2

Molecular Weight: 176.211

* For research use only. Not for human or veterinary use.

1-(Azetidin-3-YL)-4,4-difluoropiperidine - 1257293-83-6

Specification

CAS No. 1257293-83-6
Molecular Formula C8H14F2N2
Molecular Weight 176.211
IUPAC Name 1-(azetidin-3-yl)-4,4-difluoropiperidine
Standard InChI InChI=1S/C8H14F2N2/c9-8(10)1-3-12(4-2-8)7-5-11-6-7/h7,11H,1-6H2
Standard InChI Key OIQJXEUDXZJIRR-UHFFFAOYSA-N
SMILES C1CN(CCC1(F)F)C2CNC2

Introduction

Chemical Identity and Structural Properties

Basic Chemical Information

1-(Azetidin-3-YL)-4,4-difluoropiperidine is a heterocyclic organic compound containing two distinct nitrogen-containing ring systems: a four-membered azetidine ring attached to a six-membered piperidine ring that features geminal difluoro substitution at the 4-position. The free base form has a molecular formula of C8H14F2N2, while its hydrochloride salt (C8H15ClF2N2) is more commonly encountered in research settings .

Structural Characteristics and Identifiers

The compound is characterized by several unique structural features that contribute to its chemical behavior and biological activity. The azetidine ring creates a specific spatial arrangement and introduces strain into the molecule, while the difluorinated piperidine provides enhanced metabolic stability and altered binding properties.

Table 1: Chemical Identifiers and Basic Properties

PropertyValue
IUPAC Name1-(azetidin-3-yl)-4,4-difluoropiperidine
Hydrochloride Salt CAS1864979-29-2
Molecular Formula (Free Base)C8H14F2N2
Molecular Formula (HCl Salt)C8H15ClF2N2
Molecular Weight (Free Base)176.21 g/mol
Molecular Weight (HCl Salt)212.67 g/mol
PubChem CID (HCl Salt)122129780
Parent Compound CID59605315
Canonical SMILESC1CN(CCC1(F)F)C2CNC2.Cl
InChI KeyMNFPCTMSUZHWTD-UHFFFAOYSA-N

The chemical structure features a central piperidine ring with two fluorine atoms attached at the 4-position in a geminal arrangement. The azetidine moiety is connected to the piperidine nitrogen atom, creating a tertiary amine linkage between the two heterocyclic systems .

Physical Properties and Characteristics

Physical State and Appearance

While specific detailed information about the physical appearance of 1-(Azetidin-3-YL)-4,4-difluoropiperidine is limited in the available research literature, structurally similar compounds in this class typically present as crystalline solids. The hydrochloride salt form is likely to be a white to off-white solid with hygroscopic properties, as is common for amine hydrochlorides.

Solubility Profile

Based on its structural characteristics and the presence of both basic nitrogen atoms and fluorine substituents, this compound would be expected to demonstrate good solubility in polar organic solvents such as methanol, ethanol, DMSO, and DMF. The hydrochloride salt form would likely exhibit enhanced water solubility compared to the free base, which is advantageous for biological testing applications.

Synthesis and Chemical Reactivity

Chemical Reactivity

The compound contains two distinct basic nitrogen centers that can participate in various chemical transformations:

  • The tertiary amine nitrogen of the piperidine ring represents a potential site for quaternization, alkylation, or acylation

  • The secondary amine of the azetidine ring provides an additional reactive center for further functionalization

  • The difluoromethylene group introduces unique electronic effects that influence the reactivity of adjacent carbon atoms

Pharmacological Properties and Research Applications

Neurodegenerative Disease Research

Compound TypeTarget/ActivityIC50 ValueKey Structural Feature
Azetidine-piperidine derivativesMLL leukemia inhibition~2 nMAzetidine ring
Related pyrrolidine derivativesMLL leukemia inhibition~6 nMPyrrolidine replacement
Piperazine analogsSirt6 activationN/A (4.62-fold activation at 100 μM)Methylpiperazine moiety

Structure-Activity Relationships

Structure-activity relationship (SAR) studies involving similar compounds have revealed important insights that may apply to 1-(Azetidin-3-YL)-4,4-difluoropiperidine:

  • The difluoro substitution at the piperidine 4-position typically enhances metabolic stability by blocking a potential site of oxidative metabolism

  • The presence of the strained azetidine ring can improve selectivity for certain biological targets by imposing conformational constraints

  • The tertiary amine linkage provides a potential hydrogen bond acceptor site that may contribute to target binding

Research suggests that modifications to either the piperidine or azetidine rings can significantly influence biological activity. For example, introducing specific substituents can enhance lipophilicity and potency, potentially making these compounds suitable for further development as therapeutic agents.

Comparative Analysis with Structurally Related Compounds

Comparison with 4,4-Difluoropiperidine Derivatives

4,4-Difluoropiperidine hydrochloride represents a simpler structural analog that lacks the azetidin-3-yl group present in the title compound. This structural difference significantly impacts various properties:

Table 3: Comparison with Related Fluorinated Compounds

Property1-(Azetidin-3-YL)-4,4-difluoropiperidine4,4-Difluoropiperidine HCl
Molecular Weight212.67 g/mol (HCl salt)157.59 g/mol
Structural ComplexityHigher (azetidine + piperidine)Lower (piperidine only)
Pharmacological PotentialEnhanced rigidity for target bindingBroader reactivity in synthesis
Application FocusPotential therapeutic agentPrimarily used as a building block

The 4,4-difluoropiperidine core structure has been incorporated into various antiviral research programs, particularly in the synthesis of AAK1/GAK inhibitors for studies involving dengue virus.

Comparison with Pyrrolidine Analogs

Replacing the piperidine ring with a pyrrolidine system (as in 3,3-difluoropyrrolidine derivatives) creates compounds with different spatial arrangements and electronic properties. Research has shown that in certain synthetic applications, this structural change can significantly impact reaction efficiency, with 3,3-difluoropyrrolidine derivatives demonstrating substantially lower yields (approximately 2%) compared to their piperidine counterparts (approximately 97%).

This dramatic difference in synthetic utility highlights the critical importance of ring size and fluorine positioning in determining reactivity patterns, which may also influence biological activity profiles.

Applications in Medicinal Chemistry Research

As a Building Block in Drug Discovery

The unique structural features of 1-(Azetidin-3-YL)-4,4-difluoropiperidine make it a valuable building block for medicinal chemistry applications. The presence of both the azetidine and difluoropiperidine moieties creates opportunities for developing compounds with:

  • Enhanced metabolic stability due to the fluorine substitution

  • Improved blood-brain barrier penetration

  • Unique three-dimensional conformational properties that may enhance target selectivity

Role in Structure-Activity Relationship Studies

The compound represents an important structural variant for SAR investigations, particularly in programs focused on central nervous system targets or anticancer agents. By comparing the biological activity of this compound with related structures that feature variations in:

  • Ring size (piperidine versus pyrrolidine)

  • Fluorination pattern

  • Nature of the nitrogen-containing heterocycle

Researchers can gain valuable insights into the structural requirements for specific biological activities.

Future Research Directions

Methodological Advancements

Future research might employ advanced computational approaches to predict biological activities and guide structural modifications:

  • Quantum chemical calculations to predict reaction intermediates and transition states

  • Molecular docking studies to investigate potential binding modes with biological targets

  • QSAR (Quantitative Structure-Activity Relationship) analyses to correlate structural features with specific activities

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